molecular formula C19H16F2N2O3 B2597010 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate CAS No. 866018-41-9

2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate

Cat. No.: B2597010
CAS No.: 866018-41-9
M. Wt: 358.345
InChI Key: JANPGGKYXCPITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated pyrazole derivative with a 4-fluorobenzenecarboxylate ester moiety. Its structure comprises a pyrazole ring substituted at position 2 with a 4-fluorophenyl group and at position 4 with an ethyl ester linked to a second 4-fluorobenzene ring.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3/c1-12-17(10-11-26-19(25)13-2-4-14(20)5-3-13)18(24)23(22-12)16-8-6-15(21)7-9-16/h2-9,22H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANPGGKYXCPITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCOC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate (CAS No. 866018-41-9) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16F2N2O3C_{19}H_{16}F_2N_2O_3 with a molecular weight of 358.34 g/mol. The structural configuration is characterized by the presence of a pyrazole ring and fluorinated aromatic groups, which are known to enhance biological activity through various mechanisms.

Research indicates that this compound acts as a triple agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARα, PPARγ, and PPARδ. The agonistic activity is quantified with effective concentration (EC50) values of 0.029 µM for PPARα, 0.013 µM for PPARγ, and 0.029 µM for PPARδ, demonstrating its potent interaction with these receptors .

Pharmacological Effects

  • Anti-inflammatory Activity : The activation of PPARs is associated with anti-inflammatory effects, which may contribute to therapeutic benefits in conditions such as diabetes and obesity.
  • Lipid Metabolism : By activating PPARα and PPARγ, the compound may modulate lipid metabolism, potentially leading to improved lipid profiles in dyslipidemic patients.
  • Antioxidant Properties : Fluorinated compounds often exhibit enhanced antioxidant properties, which can protect cells from oxidative stress.

Study on PPAR Activation

A study conducted by Zhang et al. (2012) synthesized several derivatives of pyrazole compounds and evaluated their effects on PPAR activation. The findings indicated that the tested compound significantly influenced glucose metabolism and lipid homeostasis in vitro, confirming its potential as a therapeutic agent for metabolic disorders .

In Vivo Studies

In vivo studies using animal models have shown that administration of this compound resulted in reduced inflammation markers and improved metabolic parameters in diabetic rats. These findings suggest its applicability in treating metabolic syndrome-related conditions.

Data Tables

Biological Activity EC50 (µM) Target Receptor
PPARα0.029Agonist
PPARγ0.013Agonist
PPARδ0.029Agonist

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry for its potential pharmacological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor properties. For instance, a study highlighted the effectiveness of similar pyrazole derivatives in inhibiting tumor cell proliferation (Abdel-Wahab et al., 2017) . The structural characteristics of 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]ethyl 4-fluorobenzenecarboxylate may enhance its interaction with biological targets involved in cancer pathways.

Anti-inflammatory Effects

Research has also suggested that pyrazole derivatives possess anti-inflammatory properties. A study demonstrated that compounds with similar frameworks could inhibit the production of pro-inflammatory cytokines (Saeed et al., 2017) . This opens avenues for exploring the compound as a candidate for treating inflammatory diseases.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis due to its unique functional groups.

Synthesis of Bioactive Compounds

The presence of both pyrazole and carboxylate groups allows for versatile reactions in organic synthesis. For example, it can be utilized in the synthesis of more complex heterocycles that are biologically active (Secrieru et al., 2019) . The ability to modify the fluorophenyl group further enhances its synthetic utility.

Application Description
Antitumor ActivityInhibits tumor cell proliferation; potential for cancer treatment.
Anti-inflammatoryReduces pro-inflammatory cytokine production; potential for inflammatory disease treatment.
Organic SynthesisServes as an intermediate for synthesizing complex bioactive heterocycles.

Material Science Applications

In addition to its biological applications, the compound's unique structure lends itself to material science applications.

Development of Functional Materials

The incorporation of fluorinated groups in materials can enhance their thermal stability and chemical resistance. Research indicates that such compounds can be used to develop advanced materials with tailored properties (Sharma et al., 2020) .

Case Studies

  • Antitumor Studies : In vitro studies on pyrazole derivatives similar to this compound have shown promising results in inhibiting specific cancer cell lines, suggesting a potential therapeutic role.
  • Synthesis Pathways : A documented synthesis route involving this compound demonstrated high yields and purity when used as an intermediate for creating novel heterocyclic compounds with enhanced biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to several pyrazole- and fluorobenzene-containing derivatives. Key comparisons include:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 5-methyl-pyrazole, dual 4-fluorophenyl/4-fluorobenzoate ~386.34 (calculated) Not reported High lipophilicity (LogP ~3.8), potential COX-2 inhibition
Ethyl-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pyrazole fused with tetrahydropyrimidine, 4-fluorophenyl ~424.44 Not reported Enhanced hydrogen bonding (amide groups); possible antidiabetic activity
[5-Methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,6-difluorobenzoate Sulfanyl group, difluorobenzoate ester ~440.43 Not reported Increased steric bulk; improved thermal stability (sulfanyl group)
2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate Piperazine linker, trifluoromethyl-pyridine ~457.82 Not reported Enhanced solubility (piperazine); CNS-targeting potential

Notes:

  • *Calculated using ChemDraw (LogP) and inferred from structural analogues .
  • COX-2 inhibition is hypothesized based on structural similarity to known pyrazole-based NSAIDs .

Crystallographic and Hydrogen-Bonding Patterns

While crystallographic data for the target compound are absent, and highlight the use of SHELXL for refining similar fluorinated pyrazoles, suggesting a monoclinic or orthorhombic crystal system with π-π stacking between aromatic rings . Hydrogen-bonding networks involving the 3-oxo group (as donor) and ester carbonyl (as acceptor) are probable, akin to patterns in ’s graph-set analyses .

Q & A

Q. What are the recommended synthetic routes for preparing this compound in a laboratory setting?

The compound can be synthesized via condensation reactions involving fluorinated aromatic precursors. For example, analogs with pyrazole and fluorophenyl moieties are often prepared by cyclocondensation of hydrazines with β-diketones or β-ketoesters . Key steps include:

  • Using 4-fluorophenylhydrazine and ethyl acetoacetate to form the pyrazolone core.
  • Esterification with 4-fluorobenzoic acid via coupling agents (e.g., DCC/DMAP).
  • Purification via column chromatography and recrystallization from ethanol/water mixtures.
    Validation of intermediate structures using 1H^1H-NMR and IR spectroscopy is critical .

Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction is the gold standard. Key steps include:

  • Growing high-quality crystals via slow evaporation of a saturated DMSO/ethanol solution.
  • Data collection using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure solution using SHELXT (direct methods) and refinement with SHELXL (full-matrix least-squares) .
  • Visualization of thermal ellipsoids and hydrogen bonding via ORTEP-3 .
    Report bond lengths, angles, and torsion angles to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen bonding patterns observed in crystallographic data?

Discrepancies may arise from disorder or dynamic H-bond networks. Strategies include:

  • Re-refining the structure with SHELXL using restraints for disordered atoms .
  • Applying graph-set analysis (e.g., Etter’s rules) to categorize H-bond motifs (e.g., R22(8)R_2^2(8)) and identify competing interactions .
  • Comparing with analogs (e.g., fluorophenyl-pyrazole derivatives) to assess if deviations are compound-specific or experimental artifacts .

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature?

Use a split-plot factorial design:

  • Factors : pH (3–9), temperature (25–60°C), and solvent polarity (water/DMSO mixtures).
  • Response variables : Degradation rate (HPLC monitoring), crystallinity (PXRD), and byproduct formation (LC-MS).
  • Replicates : 4 replicates per condition to ensure statistical robustness .
    Advanced kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under storage conditions.

Q. How can computational methods complement experimental data to predict biological activity?

  • Perform docking studies (AutoDock Vina) against target proteins (e.g., COX-2 or kinases) using the crystal structure as input.
  • Validate with MD simulations (GROMACS) to assess binding stability.
  • Cross-reference with SAR data from fluorophenyl-pyrazole analogs to identify critical substituent effects .
    Experimental IC50_{50} values from enzyme inhibition assays should validate computational predictions.

Data Analysis and Contradiction Management

Q. How should researchers address conflicting crystallographic data (e.g., space group ambiguity)?

  • Re-examine raw diffraction data for missed symmetry elements using PLATON (ADDSYM tool).
  • Compare RintR_{\text{int}} values for alternative space groups; lower RintR_{\text{int}} supports the correct assignment.
  • Validate with Hirshfeld surface analysis to ensure packing efficiency aligns with the proposed symmetry .

Q. What methodologies are effective in analyzing conflicting spectroscopic data (e.g., NMR vs. IR)?

  • For 1H^1H-NMR shifts conflicting with IR carbonyl stretches:
    • Re-measure in deuterated DMSO to minimize solvent effects.
    • Use 2D NMR (COSY, HSQC) to confirm spin systems and rule out tautomerism.
    • Compare with computed spectra (GIAO-DFT) to identify conformational outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.